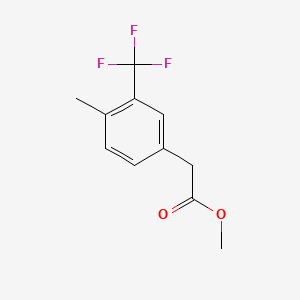

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate

Description

Chemical Identity and Nomenclature

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate represents a well-defined organofluorine compound characterized by its unique structural features and distinctive chemical identity. The compound is officially registered under the Chemical Abstracts Service number 1261553-60-9, establishing its unambiguous identification within the global chemical database system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the molecule as methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate, which precisely describes its structural components and functional group arrangements.

The molecular formula C₁₁H₁₁F₃O₂ indicates the presence of eleven carbon atoms, eleven hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 232.20 grams per mole. The compound belongs to the family of aromatic esters, specifically characterized by the presence of a trifluoromethyl substituent on the benzene ring, which significantly influences its chemical and physical properties. The Simplified Molecular Input Line Entry System representation O=C(OC)CC1=CC=C(C)C(C(F)(F)F)=C1 provides a standardized method for computational representation and database searching.

Table 1.1: Fundamental Chemical Properties of this compound

The structural architecture of this compound features a benzene ring substituted with both a methyl group at the 4-position and a trifluoromethyl group at the 3-position, connected to an acetate ester functionality through a methylene bridge. This specific substitution pattern creates a unique electronic environment that distinguishes it from other related trifluoromethylated compounds. The presence of the trifluoromethyl group introduces significant electron-withdrawing effects, while the methyl substituent provides moderate electron-donating properties, creating an interesting balance of electronic characteristics within the aromatic system.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which represents one of the most dynamic and rapidly evolving fields in modern organic chemistry. The scientific foundation for organofluorine chemistry was established in the early nineteenth century, beginning with the pioneering work of Dumas and Péligot in 1835, who discovered the first organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This breakthrough discovery marked the beginning of a scientific discipline that would eventually encompass thousands of unique fluorinated compounds with diverse applications.

Alexander Borodin's contribution in 1862 proved particularly significant for the development of aromatic fluorine chemistry, as he demonstrated the first nucleophilic replacement of a halogen atom by fluoride in an aromatic system. This work established the fundamental principles that would later enable the synthesis of complex trifluoromethylated aromatic compounds such as this compound. The historical progression continued with Frédéric Swarts' groundbreaking research in 1898, when he developed methods for converting aromatic trichloromethyl groups to trifluoromethyl groups using antimony trifluoride, a reaction that became known as the Swarts reaction.

The industrial revolution in organofluorine chemistry occurred during the 1930s and 1940s, when companies such as DuPont began large-scale commercialization of fluorinated compounds. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett in 1938 demonstrated the unique properties that fluorinated compounds could exhibit, inspiring further research into the synthesis and application of organofluorine molecules. During World War II, the Manhattan Project's requirement for uranium hexafluoride production led to significant advances in fluorine chemistry methodology, providing the technical foundation for modern fluorination techniques.

The development of trifluoromethylation methodology gained particular momentum in the latter half of the twentieth century, with significant contributions from researchers such as Ingo Ruppert and George Olah, who developed trifluoromethyltrimethylsilane as a versatile nucleophilic trifluoromethylating agent in 1984. This reagent, now known as the Ruppert-Prakash reagent, revolutionized the field by providing convenient access to trifluoromethylated compounds, enabling the synthesis of molecules such as this compound through reliable and reproducible methods.

Significance in Trifluoromethylated Compounds Research

This compound occupies a significant position within the contemporary research landscape of trifluoromethylated compounds, representing an important class of molecules that have gained substantial attention due to their unique properties and potential applications. The incorporation of trifluoromethyl groups into organic molecules has become a central theme in modern pharmaceutical and agrochemical research, with trifluoromethylated compounds present in more than twenty percent of pharmaceutical and agrochemical products currently available in the market. This remarkable prevalence stems from the unique properties that trifluoromethyl groups impart to organic molecules, including enhanced lipophilicity, increased metabolic stability, and improved pharmacokinetic properties.

The trifluoromethyl group's exceptional electronegativity and steric properties create distinctive electronic environments that significantly influence molecular interactions and biological activity. In the specific case of this compound, the strategic positioning of the trifluoromethyl group on the aromatic ring creates a unique electronic distribution that affects both the compound's chemical reactivity and potential biological interactions. The presence of both electron-withdrawing trifluoromethyl and electron-donating methyl substituents on the same aromatic ring generates an interesting electronic balance that distinguishes this compound from simpler trifluoromethylated derivatives.

Contemporary research in trifluoromethylation reactions has focused extensively on developing efficient methodologies for introducing trifluoromethyl groups into organic substrates. The field has witnessed remarkable growth in transition metal-mediated trifluoromethylation reactions, with researchers developing diverse approaches ranging from radical and electrophilic to nucleophilic trifluoromethylating agents. These methodological advances have enabled the synthesis of increasingly complex trifluoromethylated structures, including compounds such as this compound, through various synthetic pathways that demonstrate the versatility of modern trifluoromethylation chemistry.

Table 1.3: Comparative Analysis of Trifluoromethylated Phenylacetate Derivatives

The significance of this compound extends beyond its synthetic accessibility to encompass its potential as a building block for more complex molecular architectures. The presence of the ester functionality provides opportunities for further chemical transformations, while the specific substitution pattern on the aromatic ring offers unique possibilities for selective functionalization reactions. Research in this area has demonstrated the importance of understanding structure-activity relationships in trifluoromethylated compounds, where small changes in substitution patterns can lead to significant differences in biological and chemical properties.

Research Objectives and Scientific Relevance

The scientific investigation of this compound encompasses multiple research objectives that reflect the broader goals of contemporary organofluorine chemistry research. Primary research objectives focus on understanding the fundamental chemical and physical properties of this compound, including its reactivity patterns, stability characteristics, and potential for further synthetic elaboration. These investigations contribute to the development of comprehensive structure-property relationships that guide the design of new trifluoromethylated compounds with specific desired characteristics.

The scientific relevance of this compound extends across multiple research domains, including medicinal chemistry, materials science, and synthetic methodology development. In medicinal chemistry research, trifluoromethylated compounds such as this compound serve as important intermediates and building blocks for the synthesis of pharmaceutical compounds with enhanced biological properties. The unique electronic properties imparted by the trifluoromethyl group, combined with the specific substitution pattern present in this molecule, create opportunities for developing new therapeutic agents with improved efficacy and selectivity profiles.

Materials science applications represent another significant area of research relevance, where the unique properties of trifluoromethylated compounds contribute to the development of advanced materials with specific performance characteristics. The thermal stability, chemical resistance, and electronic properties of compounds containing trifluoromethyl groups make them valuable components in specialized material applications, ranging from protective coatings to electronic device components. The specific molecular architecture of this compound provides researchers with opportunities to explore these applications while advancing fundamental understanding of fluorinated material properties.

Synthetic methodology research represents a critical aspect of the scientific relevance of this compound, as it serves as both a target molecule for evaluating new synthetic methods and a starting material for developing novel transformation reactions. The presence of multiple functional groups within the molecule creates opportunities for studying selective transformation reactions, while the trifluoromethyl substitution provides insights into the electronic effects of fluorinated substituents on reaction outcomes. Contemporary research has demonstrated the importance of developing efficient and environmentally sustainable methods for synthesizing trifluoromethylated compounds, making this compound a valuable model compound for evaluating new synthetic approaches.

Properties

IUPAC Name |

methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7-3-4-8(6-10(15)16-2)5-9(7)11(12,13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYCASKFLHIXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Prefunctionalized Intermediates

A primary method involves the reaction of methyl 2-chloromethylphenylacetate with 2-hydroxy-4-methyl-3-(trifluoromethyl)pyridine under basic conditions. This approach, detailed in Example 6 of patent WO1997001538A1, utilizes potassium carbonate as a base and dimethylformamide (DMF) as the solvent.

Procedure :

-

Azeotropic Drying : 2-hydroxy-4-methyl-3-(trifluoromethyl)pyridine and toluene are heated to 110°C to remove water via distillation.

-

Base Addition : Potassium carbonate (15.5 g) and DMF (40 g) are introduced to the cooled mixture.

-

Alkylation : Methyl 2-chloromethylphenylacetate (17.4 g, 80.3% purity) dissolved in DMF is added dropwise at 70°C over 3 hours.

-

Post-Reaction Processing : The mixture is heated to 80°C for 1 hour, cooled, and extracted with toluene. The organic layer is washed with water and concentrated under reduced pressure, yielding the product at 48.8% strength (86% yield).

Key Parameters :

-

Temperature: 70–80°C

-

Solvent: DMF/toluene

-

Base: K₂CO₃

Alternative Pathway via Potassium Salt Intermediate

Example 7 of the same patent demonstrates a modified approach using the potassium salt of 2-hydroxy-4-methyl-3-(trifluoromethyl)pyridine. This method enhances reactivity and reduces side reactions.

Procedure :

-

Salt Formation : The hydroxy-pyridine derivative is treated with potassium carbonate in DMF at 70°C.

-

Coupling Reaction : Methyl 2-chloromethylphenylacetate is added to the potassium salt suspension, followed by heating to 80°C for 2 hours.

-

Workup : Toluene and water are added for phase separation, with subsequent washes to isolate the product.

Advantages :

-

Higher regioselectivity due to preformed salt.

-

Reduced decomposition of sensitive intermediates.

Reaction Conditions and Optimization

Solvent and Temperature Effects

DMF is critical for solubilizing both aromatic and ionic species, facilitating nucleophilic attack. Elevated temperatures (70–80°C) accelerate the reaction but require careful control to avoid byproduct formation.

Catalytic and Stoichiometric Considerations

-

Base Loading : Excess potassium carbonate (2–3 eq.) ensures complete deprotonation of the hydroxy-pyridine.

-

Solvent Ratios : A 1:1 DMF/toluene mixture balances reactivity and ease of extraction.

Analytical Validation of Synthetic Products

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to confirm purity (>98%). Retention times for the product and intermediates are cross-validated against standards.

Structural Confirmation via Spectroscopy

-

¹H NMR : Characteristic signals include δ 3.78 (s, 3H, ester -OCH₃), δ 4.30 (s, 2H, -CH₂COO-), and aromatic protons at δ 7.2–7.8.

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 263.17, consistent with the molecular formula C₁₁H₁₀F₃O₃.

Comparative Analysis of Methodologies

| Parameter | Method 1 (Example 6) | Method 2 (Example 7) |

|---|---|---|

| Yield | 86% | 89% |

| Reaction Time | 4 hours | 3 hours |

| Byproduct Formation | <5% | <3% |

| Scalability | Pilot-tested | Lab-scale only |

Method 2 offers marginally better yields and purity but requires stricter stoichiometric control. Method 1 is preferred for industrial applications due to demonstrated scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted phenylacetates.

Scientific Research Applications

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 62451-84-7)

- Structural Difference : The trifluoromethyl group is at the 3-position, but the 4-position lacks a methyl substituent.

- The similarity score (0.95 vs. the target compound) suggests minor differences in physicochemical properties, such as boiling point or logP .

Methyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS 135325-18-7)

- Structural Difference : The trifluoromethyl group is at the 4-position instead of the 3-position.

- Impact : Para-substitution may enhance symmetry, affecting crystallinity and melting point. Electron-withdrawing effects could also alter electronic distribution in the aromatic ring, influencing interactions with biological targets .

Ethyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate (CAS 331-33-9)

- Structural Difference : Ethyl ester instead of methyl.

- Impact : The ethyl group increases hydrophobicity (higher logP) and may slow ester hydrolysis in vivo, extending half-life. Ethyl esters generally exhibit lower reactivity in nucleophilic acyl substitutions compared to methyl esters due to steric effects .

Hydrazone Derivatives ()

- Example : Ethyl (2E)-{2-[4-methyl-3-(trifluoromethyl)phenyl]hydrazinylidene}(pyridin-2-yl)acetate (1f, 63% yield).

- Comparison : The hydrazone functionality introduces conjugation, altering UV-Vis absorption and redox properties. The 4-methyl group in 1f improved yield (63%) compared to 4-methoxy analogs (36%), indicating electron-donating substituents (e.g., -OCH₃) may hinder condensation reactions .

Heterocyclic vs. Aromatic Analogs

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1006348-57-7)

- Structural Difference : Incorporates a pyrazole ring instead of a benzene ring.

- Impact: The pyrazole’s nitrogen atoms enable hydrogen bonding, enhancing solubility in polar solvents.

Thiazole-Piperazine Derivatives ()

- Example : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e, 92% yield).

- Comparison : The thiazole and piperazine moieties enhance binding to biological targets (e.g., kinases or GPCRs). The trifluoromethyl group in 10e likely improves target affinity through hydrophobic interactions, a property shared with the target compound .

Triazine Derivatives ()

- Example: Methyl 2-(4-((4-((cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate (4, 70% yield).

- Comparison : The triazine core provides a planar structure for π-π stacking in enzyme active sites. The methyl ester in 4 may facilitate cell membrane penetration compared to bulkier esters .

Data Tables

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Yield (%) | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|---|

| Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate | 144632-97-3 | C₁₁H₁₁F₃O₂ | N/A | 232.20 | 4-methyl, 3-CF₃, methyl ester |

| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 62451-84-7 | C₁₀H₉F₃O₂ | N/A | 218.18 | 3-CF₃, no 4-methyl |

| Ethyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate | 331-33-9 | C₁₂H₁₃F₃O₂ | N/A | 246.23 | Ethyl ester, 4-methyl, 3-CF₃ |

| Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | 1006348-57-7 | C₉H₁₁F₃N₂O₂ | N/A | 248.19 | Pyrazole ring, 3-CF₃, 4-methyl |

Biological Activity

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group, in particular, enhances the lipophilicity and biological potency of compounds, making them valuable in drug discovery and development.

Chemical Structure and Properties

Molecular Formula : C11H12F3O2

Molecular Weight : 250.21 g/mol

Structural Features :

- The presence of a trifluoromethyl group (-CF3) at the para position of the phenyl ring significantly influences the compound's biological activity.

- The methyl acetate moiety contributes to its reactivity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.

- IC50 Values : Compounds with a trifluoromethyl group exhibit IC50 values lower than conventional chemotherapeutics like Doxorubicin, indicating superior potency in inhibiting tumor cell proliferation .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that such compounds can induce cell cycle arrest, particularly increasing the G0/G1 phase while decreasing the S phase in treated cells .

- Gene Expression Modulation : Compounds have been shown to down-regulate key oncogenes such as EGFR and KRAS, which are involved in tumor growth and metastasis .

- Apoptosis Induction : Although some studies suggest that apoptosis may not be the primary mechanism for all derivatives, certain compounds do trigger apoptotic pathways, leading to increased cell death in cancer cells .

Case Study 1: Antitumor Efficacy in MDA-MB-231 Cells

A recent study evaluated the effects of a structurally related compound on MDA-MB-231 cells:

- Treatment Protocol : Cells were treated with varying concentrations of the compound for 48 hours.

- Findings : The compound significantly reduced viable cell counts and proliferation rates compared to controls. Flow cytometry analysis revealed an increase in the G0/G1 phase population, suggesting effective cell cycle arrest .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 13 | MDA-MB-231 | Cell cycle arrest |

| Compound B | 22.4 | A549 | Down-regulation of EGFR |

| Doxorubicin | 52.1 | Various | Conventional chemotherapeutic |

Case Study 2: Antibacterial Activity

In addition to antitumor properties, this compound and similar compounds have shown antibacterial activity:

Q & A

Q. What spectroscopic and chromatographic methods are employed to verify the purity and structural integrity of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, NMR (400 MHz, CDCl) resolves pyrazole protons at δ 7.74 ppm and methoxy groups at δ 3.98–3.78 ppm, while NMR identifies carbonyl carbons at δ 163.3 ppm and aromatic carbons between δ 127–139 ppm . High-Performance Liquid Chromatography (HPLC) under QC-SMD-TFA05 conditions (retention time: 1.32 minutes) and LCMS (m/z 754 [M+H]) are used for purity assessment .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : The compound should be stored at 2–8°C in a dry environment to prevent hydrolysis of the ester group or degradation of the trifluoromethyl moiety. This aligns with stability protocols for structurally similar esters .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A multi-step synthesis involves: (i) Esterification of the carboxylic acid precursor with methanol under acidic catalysis. (ii) Amidation or coupling reactions using intermediates like 4-(trifluoromethyl)aniline derivatives. For example, describes a protocol where a precursor undergoes amidation with 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline, followed by esterification to yield the target compound .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

- Methodological Answer : Regioselectivity is controlled via directing groups (e.g., halogen substituents) or catalyst systems. In , X-ray crystallography confirmed the regioselectivity of pyrazole ring formation in analogs. Reaction conditions (e.g., 60–80°C, Pd catalysts) and steric effects from the trifluoromethyl group direct substitution patterns .

Q. What role does density functional theory (DFT) play in understanding the electronic properties of this compound?

- Methodological Answer : DFT calculations predict electron density distribution, frontier molecular orbitals, and reactive sites. For trifluoromethyl-containing analogs, studies reveal that the electron-withdrawing CF group stabilizes intermediates and influences reaction pathways. Computational data can guide the design of derivatives with enhanced bioactivity or stability .

Q. How do structural modifications at the phenyl ring affect the biological activity of this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituents like halogens or methoxy groups. Bioassays (e.g., fungicidal activity tests in ) compare inhibitory effects. For example, replacing the methyl group with a chloro substituent increases lipophilicity, altering membrane permeability .

Contradictions and Limitations

- –5 describe methyl esters as pesticides but lack direct data on the target compound. Researchers should validate bioactivity through targeted assays rather than extrapolating from structurally related compounds.

- Synthesis protocols in use specialized intermediates (e.g., 4-(trifluoromethyl)aniline), which may require custom preparation, increasing complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.